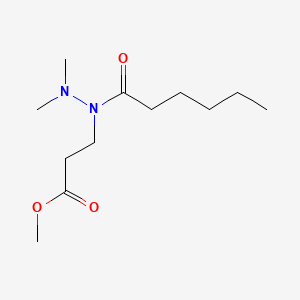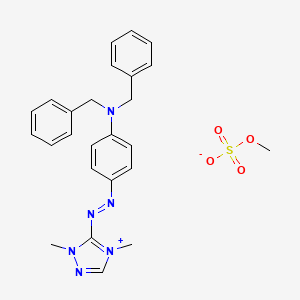
5-((4-(Dibenzylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate is a complex organic compound with the molecular formula C24H25N6.CH3O4S and a molecular weight of 508.6 g/mol. This compound is known for its unique structure, which includes a triazolium ring, azo linkage, and dibenzylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-dibenzylaminobenzene, followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound.
Quaternization: The azo compound is then quaternized using methyl sulfate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Diazotization and Coupling: Using industrial-grade reagents and solvents.
Efficient Quaternization: Employing controlled temperature and pressure conditions to maximize the efficiency of the quaternization step.
Analyse Des Réactions Chimiques
Types of Reactions
5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to break the azo linkage, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.
Major Products
Oxidation Products: Various oxidized derivatives depending on the reaction conditions.
Reduction Products: Primary and secondary amines.
Substitution Products: Substituted triazolium derivatives.
Applications De Recherche Scientifique
5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the manufacture of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium chloride
- 5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium bromide
Uniqueness
5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate is unique due to its specific methyl sulfate group, which imparts distinct chemical properties and reactivity compared to its chloride and bromide counterparts.
Propriétés
Numéro CAS |
72919-81-4 |
|---|---|
Formule moléculaire |
C25H28N6O4S |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
N,N-dibenzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]aniline;methyl sulfate |
InChI |
InChI=1S/C24H25N6.CH4O4S/c1-28-19-25-29(2)24(28)27-26-22-13-15-23(16-14-22)30(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21;1-5-6(2,3)4/h3-16,19H,17-18H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
XVANVXZAHJFYOC-UHFFFAOYSA-M |
SMILES canonique |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


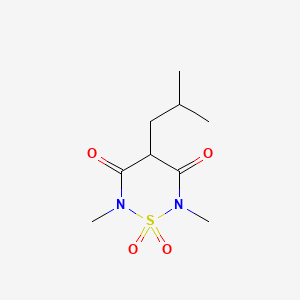
![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
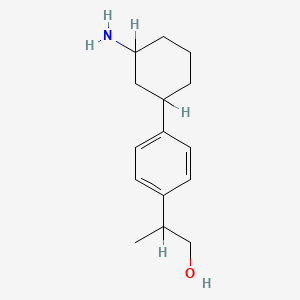

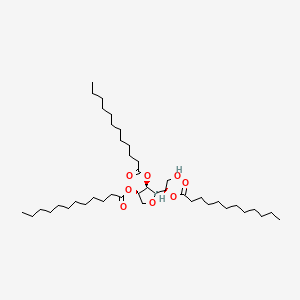

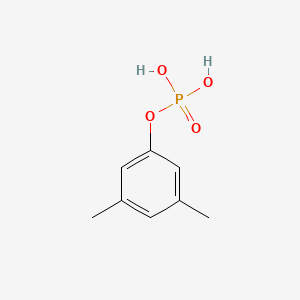

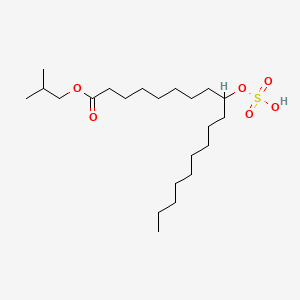


![9-[4,4-bis(3-fluorophenyl)butylamino]-1,2,3,4-tetrahydroacridin-1-ol;(E)-but-2-enedioic acid](/img/structure/B12707800.png)
